molecular formula C22H20N4O3S B2383238 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol CAS No. 1226439-16-2

2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol

Cat. No.: B2383238
CAS No.: 1226439-16-2
M. Wt: 420.49
InChI Key: FFMIEBOAGKCRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol (: 1226439-16-2) is a synthetic organic compound with a molecular formula of C22H20N4O3S and a molecular weight of 420.5 g/mol . This chemical features a hybrid molecular architecture, incorporating both a 1,2,4-oxadiazole and a pyrimidine ring, connected by a sulfanyl methylene linker. The 1,2,4-oxadiazole moiety is substituted with a 2-(benzyloxy)phenyl group, a structural feature noted in medicinal chemistry research for its potential role in biological activity . Compounds containing the 1,2,4-oxadiazole scaffold are under investigation in various research fields due to their diverse biological activities . The presence of the 2-(benzyloxy)phenyl group is of particular interest, as this bulky aromatic moiety has been associated with increased efficacy in kinase inhibition assays, potentially by facilitating key binding interactions within enzyme active sites . Similarly, the sulfanyl-based linker is a recognized pharmacophore in the design of kinase inhibitors . Researchers may find this compound valuable as a chemical reference standard, a building block for further synthetic elaboration, or as a candidate for in vitro biological screening in proprietary discovery programs. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

4-ethyl-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-2-16-12-19(27)24-22(23-16)30-14-20-25-21(26-29-20)17-10-6-7-11-18(17)28-13-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMIEBOAGKCRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol (CAS No. 2742037-76-7) is a complex organic molecule featuring a pyrimidinol core, an oxadiazole moiety, and a benzyloxyphenyl group. This structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

The molecular formula of the compound is C27H20F2N4O3SC_{27}H_{20}F_{2}N_{4}O_{3}S, with a molecular weight of 518.5 g/mol. The structural complexity indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC27H20F2N4O3S
Molecular Weight518.5 g/mol
CAS Number2742037-76-7

Synthesis Methods

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the benzyloxyphenyl intermediate : Reacting benzyl alcohol with a phenolic derivative.
  • Oxadiazole ring formation : Utilizing nitrile oxides to create the oxadiazole structure.
  • Pyrimidinol synthesis : Cyclization processes to incorporate the pyrimidinolic component.

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral potential of oxadiazole derivatives. For instance, compounds similar in structure to our target have shown significant activity against various pathogens and viruses, suggesting that this compound may exhibit comparable effects.

Neuroprotective Effects

Research into related compounds has indicated neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. For example, derivatives with similar functional groups demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is crucial for managing neurodegenerative conditions.

Case Studies

  • MAO-B Inhibition : A study indicated that certain benzyloxyphenyl oxadiazole derivatives exhibited strong MAO-B inhibitory activity (IC50 = 0.062 µM), suggesting that our compound may also possess similar neuroprotective mechanisms through MAO-B modulation .
  • Antioxidative Activity : Compounds with similar structures have shown antioxidative properties, which contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .
  • Antiviral Activity : Similar oxadiazole compounds have been evaluated for antiviral efficacy against viruses like SARS-CoV-2, demonstrating promising results that could be extrapolated to our compound .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Targeting specific enzymes such as MAO-B to modulate neurotransmitter levels.
  • Antioxidative Mechanisms : Scavenging free radicals and reducing oxidative stress.
  • Molecular Interactions : Binding to specific receptors or enzymes to alter cellular pathways.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with pyrimidine derivatives reported in crystallographic studies. For example, 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile () also contains a pyrimidine core but differs in substituents:

  • Position 2 : A benzylsulfanyl group instead of the oxadiazole-linked sulfanyl group.
  • Position 4 : A (4-methylphenyl)sulfanyl group, contrasting with the hydroxyl group in the target compound.
  • Position 6 : A pentyl chain vs. an ethyl group.
  • Position 5 : A carbonitrile substituent absent in the target compound.

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
Target Compound C₂₃H₂₂N₄O₃S 6-Ethyl, oxadiazole-methyl-sulfanyl, 4-pyrimidinol ~434.5*
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile C₂₆H₂₅N₃S₂ 6-Pentyl, dual sulfanyl groups (benzyl and 4-methylphenyl), 5-carbonitrile 459.7

*Calculated based on formula.

Physicochemical Properties
  • Stability : The oxadiazole ring is prone to hydrolysis under acidic or basic conditions, whereas the dual sulfanyl groups in the compared compound might confer greater chemical inertness.
Pharmacological Potential

The compared compound’s carbonitrile group is often associated with covalent binding to biological targets, a property absent in the hydroxyl-bearing target molecule .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent). The benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction . Sulfur-containing linkages (e.g., sulfanyl groups) are formed using thiol-alkylation or Michael addition under inert atmospheres. Critical parameters include temperature control (60–100°C), solvent selection (DMF or THF), and purification via column chromatography. Yield optimization requires monitoring intermediates by TLC and HPLC .

Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying connectivity, particularly distinguishing the oxadiazole and pyrimidine rings. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) provides unambiguous proof of stereochemistry and bond lengths, as demonstrated in analogous sulfanyl-pyrimidine derivatives . Purity (>95%) should be validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent interference, or protein binding). To address this:

  • Standardize protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa).
  • Control for redox activity : Test the compound’s stability under assay conditions via cyclic voltammetry, as thioether groups may oxidize .
  • Validate targets : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding affinity to hypothesized targets (e.g., kinase enzymes) .

Q. How can computational modeling guide the design of derivatives with improved selectivity for specific enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) identifies key interactions between the oxadiazole-pyrimidine scaffold and active sites (e.g., ATP-binding pockets in kinases). MD (Molecular Dynamics) simulations (NAMD or GROMACS) assess binding stability over time. QSAR models prioritize substituents at the 6-ethyl and benzyloxy positions for enhanced hydrophobicity or hydrogen bonding .

Q. What experimental design principles apply to studying the environmental fate of this compound in ecotoxicological research?

  • Methodological Answer : Follow OECD Guidelines 307 (soil degradation) and 308 (aquatic systems). Key steps:

  • Phase I : Determine hydrolysis rates at varying pH (3–9) and photolysis under UV light.
  • Phase II : Use LC-MS/MS to quantify metabolites in Daphnia magna or Danio rerio models.
  • Phase III : Apply probabilistic risk assessment (Monte Carlo simulations) to extrapolate lab data to real ecosystems, accounting for bioaccumulation potential (logP ≈ 3.2 estimated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.